molecular formula C16H21N3O4S2 B1682724 Tebipenem CAS No. 161715-21-5

Tebipenem

Cat. No.: B1682724
CAS No.: 161715-21-5
M. Wt: 383.5 g/mol
InChI Key: GXXLUDOKHXEFBQ-YJFSRANCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tebipenem is a broad-spectrum orally-administered antibiotic belonging to the carbapenem subgroup of β-lactam antibiotics. It was developed to combat bacteria that have acquired resistance to commonly used antibiotics. This compound is formulated as the ester this compound pivoxil, which enhances its absorption and bioavailability .

Mechanism of Action

Target of Action

Tebipenem, a broad-spectrum orally-administered antibiotic, belongs to the carbapenem subgroup of β-lactam antibiotics . It primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

This compound interacts with its targets (PBPs) by acylating them in the periplasmic space . This interaction inhibits the PBPs, thereby disrupting the synthesis of the bacterial cell wall . As a result, the structure of the cell wall weakens, leading to bacterial cell death .

Biochemical Pathways

The conversion of this compound from its prodrug form, this compound pivoxil, to its active form occurs in the enterocytes of the gastrointestinal tract via intestinal esterases . This biochemical pathway enhances the absorption and bioavailability of this compound .

Pharmacokinetics

This compound exhibits linear pharmacokinetics over the regimens used in studies . The time to maximum concentration (Tmax) is reached within 0.50 to 0.67 hours for doses ranging from 100 to 400 mg . The area under the concentration-time curve (AUC) is proportional to the dose in the range of 100-400 mg . The renal and fecal routes are major clearance pathways in the elimination of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include rapid bactericidal activity against both Gram-positive and Gram-negative bacteria . It has shown special advantages in pediatric infections and is effective against multidrug-resistant Gram-negative pathogens .

Action Environment

Environmental factors such as the patient’s renal function can influence the action of this compound. For instance, this compound’s renal excretion may require dose adjustments for kidney dysfunction . Additionally, the susceptibility of urinary tract pathogens to this compound can vary interregionally, affecting its efficacy .

Biochemical Analysis

Biochemical Properties

Tebipenem has shown activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . The antibacterial activity of this compound against Haemophilus influenzae and Proteus mirabilis was stronger than that of other carbapenems .

Cellular Effects

This compound has shown special advantages in pediatric infections . It has performed well in clinical trials for ear infection and has shown potential in treating serious infections caused by MDR Enterobacteriaceae .

Molecular Mechanism

This compound is a slow substrate that inhibits the β-lactamase from Mycobacterium tuberculosis . It reacts with the enzyme to form enzyme-drug covalent complexes that are hydrolyzed extremely slowly .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound plasma concentrations increased in a linear and dose-proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . Approximately 55% to 60% of this compound was recovered in the urine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The maximum urinary excretion rate was detected at 0–1 or 1–2 h for a dose of 100 or 200–400 mg . Cumulative amount of this compound excreted in urine by 24 h accounted up to 90, 95, and 80% of dose administered for three groups, respectively .

Metabolic Pathways

This compound is metabolized in the body, and its metabolites have been identified. The urine pharmaco-metabolomic analysis revealed urine metabolic trajectory of deviation at 0–1 or 1–2 h and gradually regressing back to the pre-dose group at the following time periods .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of this compound pivoxil hydrobromide .

Chemical Reactions Analysis

Scientific Research Applications

Tebipenem has a wide range of scientific research applications:

Properties

IUPAC Name

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXLUDOKHXEFBQ-YJFSRANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167227
Record name Tebipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161715-21-5
Record name Tebipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161715-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEBIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tebipenem
Reactant of Route 2
Tebipenem
Reactant of Route 3
Tebipenem
Reactant of Route 4
Tebipenem
Reactant of Route 5
Tebipenem
Reactant of Route 6
Reactant of Route 6
Tebipenem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.